molecular formula C12H22N2O B13162716 N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide

Cat. No.: B13162716
M. Wt: 210.32 g/mol
InChI Key: ISZGMSTUQRTQNQ-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a chemical compound of interest in early-stage pharmaceutical and medicinal chemistry research. Its structure incorporates a piperidine ring, a privileged scaffold in drug discovery known for its presence in biologically active molecules . The molecular framework suggests potential utility as a building block for the development of novel therapeutic agents. This compound serves as a key intermediate for researchers exploring new chemical entities. The piperidine moiety is a common feature in compounds studied for various biological activities. For instance, structurally related N-(piperidin-4-yl)benzamide derivatives have been investigated as potent GPR119 agonists for the treatment of type 2 diabetes , while other piperidine-containing molecules have been designed as inhibitors of the NLRP3 inflammasome, a target for inflammatory diseases . The integration of the cyclopropanecarboxamide group can influence the compound's stereoelectronic properties, potentially fine-tuning its receptor binding affinity and metabolic stability . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-piperidin-4-yl-N-propylcyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O/c1-2-9-14(12(15)10-3-4-10)11-5-7-13-8-6-11/h10-11,13H,2-9H2,1H3

InChI Key

ISZGMSTUQRTQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Step Reaction Type Reactants Conditions Outcome/Notes
1 Acylation 4-Aminopiperidine + Cyclopropanecarbonyl chloride Presence of base (e.g., triethylamine), solvent (e.g., dichloromethane), low temperature Formation of N-(piperidin-4-yl)cyclopropanecarboxamide intermediate
2 N-Alkylation Intermediate + Propyl bromide Reflux in polar aprotic solvent (e.g., dimethylformamide) Introduction of N-propyl group on secondary amine
3 Purification Crude product Column chromatography (silica gel, ethyl acetate/hexane), recrystallization (2-propanol/water) Pure N-(Piperidin-4-yl)-N-propylcyclopropanecarboxamide, >98% purity by HPLC

This route is supported by data indicating that acylation of the piperidine amine with cyclopropanecarbonyl chloride forms the carboxamide core, followed by alkylation to introduce the propyl substituent on the nitrogen atom. The purification steps ensure removal of unreacted starting materials and by-products, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses.

Detailed Reaction Conditions and Reagents

  • Acylation Step: The reaction is typically carried out in an inert solvent such as dichloromethane at 0 to room temperature. Triethylamine or another suitable base is added to neutralize the hydrochloric acid generated. The reaction time ranges from 1 to 4 hours, monitored by thin-layer chromatography (TLC).

  • Alkylation Step: The intermediate amide is reacted with propyl bromide under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds over 6 to 12 hours, with the base sometimes added to facilitate nucleophilic substitution.

  • Purification: The crude product is subjected to column chromatography using silica gel. The eluent system typically starts with hexane and gradually increases in polarity with ethyl acetate. Final recrystallization from a mixture of 2-propanol and water enhances purity and crystallinity.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide and related compounds:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Notable Features
This compound R1 = Propyl; R2 = Cyclopropane C12H21N2O 225.31 g/mol Aliphatic N-propyl chain; cyclopropane-induced rigidity
Cyclopropylfentanyl R1 = Phenethyl; R2 = Cyclopropane C23H28N2O 348.49 g/mol Aromatic phenethyl group; high μ-opioid receptor affinity; controlled substance
N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide R1 = Benzyl; R2 = Cyclopropane C16H22N2O 258.36 g/mol Benzyl group enhances lipophilicity; commercial availability (95% purity)
4-IBP R1 = Benzyl; R2 = Iodobenzamide C19H21IN2O 420.29 g/mol Iodine substituent for radiolabeling studies; σ-receptor ligand
(+)-MR200 R1 = Chlorophenyl; R2 = Cyclopropane C22H23ClN2O3 406.88 g/mol Chlorophenyl and ester groups; mixed opioid receptor activity

Key Observations:

  • Substituent Effects: N-propyl vs. Phenethyl (Cyclopropylfentanyl): The aliphatic propyl chain in the target compound may reduce μ-opioid receptor affinity compared to cyclopropylfentanyl’s aromatic phenethyl group, which is critical for strong receptor interaction . Propyl vs.

Pharmacological Implications of Structural Variations

  • Opioid Receptor Affinity : Cyclopropylfentanyl’s phenethyl group aligns with fentanyl derivatives’ structure-activity relationship (SAR), where aromatic substituents enhance μ-opioid receptor binding . The absence of such groups in the target compound suggests lower opioid activity, though this requires empirical validation.
  • Metabolic Stability : The cyclopropane ring may confer resistance to oxidative metabolism, as seen in cyclopropylfentanyl’s persistence in biological systems .

Biological Activity

N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The cyclopropane moiety enhances the compound's structural rigidity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures often target various receptors and enzymes. For instance, derivatives of piperidine have shown activity as inhibitors of adenylyl cyclase and other enzymes involved in cellular signaling pathways.

Key Mechanisms Identified:

  • Inhibition of Pro-inflammatory Cytokines : Some piperidine derivatives have been shown to inhibit the release of IL-1β and IL-18, which are critical in inflammatory responses .
  • Modulation of Chemokine Receptors : Studies involving related compounds suggest that they can act as antagonists at chemokine receptors like CXCR4, affecting cellular migration and immune responses .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Table 1: Biological Activity Assays

Assay TypeResultReference
IL-1β Release Inhibition19.4% inhibition at 10 µM
CXCR4 Binding AffinityCompetitive antagonism
Adenylyl Cyclase InhibitionCompetitive mechanism observed

Case Studies and Research Findings

  • Inflammatory Response Modulation : A study demonstrated that a related compound inhibited pyroptosis in human macrophages, highlighting the potential of piperidine-based compounds in managing inflammatory diseases .
  • Giardia lamblia Inhibition : A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide showed promising results as an inhibitor for adenylyl cyclase in Giardia lamblia, indicating potential applications in treating parasitic infections .
  • Neuroprotective Effects : Research has indicated that certain piperidine derivatives can enhance neuroprotective effects in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), suggesting a dual-action mechanism that could improve cognitive function .

Q & A

Q. What are the established synthetic routes for N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide, and how are intermediates purified?

The synthesis typically involves:

  • Acylation of piperidine derivatives : Reacting 4-aminopiperidine with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxamide core.
  • Propyl group introduction : Alkylation of the secondary amine using propyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from 2-propanol/water mixtures are standard methods. Purity is verified via HPLC (≥98%) and NMR spectroscopy .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Key signals include the cyclopropane CH₂ (δ ~1.2–1.5 ppm) and piperidine N–CH₂ groups (δ ~2.5–3.5 ppm) .
    • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) are observed at m/z corresponding to the molecular formula (C₁₂H₂₁N₂O⁺: calculated 233.17) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms bond angles and spatial arrangement, particularly the cyclopropane-piperidine dihedral angle .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities?

  • Experimental design :
    • Binding assays : Use radiolabeled ligands (e.g., [³H]-naloxone for opioid receptor studies) with controlled pH and temperature to minimize variability .
    • Analytical cross-validation : Compare results from surface plasmon resonance (SPR), fluorescence polarization, and computational docking (e.g., AutoDock Vina) to identify methodological biases .
  • Data analysis : Apply statistical models (e.g., two-way ANOVA) to account for batch-to-batch synthesis differences or impurities .

Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for analogs of this compound?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., μ-opioid receptor) to assess cyclopropane ring strain and piperidine flexibility .
  • Quantum mechanical (QM) calculations : Evaluate electron density maps (using Gaussian 09) to identify critical hydrogen-bonding residues in the binding pocket .
  • Machine learning : Train models on PubChem BioAssay data to prioritize analogs with predicted high affinity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Challenges :
    • Polymorphism : Multiple crystal forms may arise due to the flexible piperidine ring .
    • Twinned crystals : Common in small molecules with planar cyclopropane groups, complicating refinement .
  • Solutions :
    • Cryo-cooling : Use liquid nitrogen to stabilize crystals during X-ray diffraction.
    • SHELXD/SHELXE : Employ dual-space algorithms for structure solution in cases of weak diffraction .

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